molecular formula C9H6ClNO2 B1626102 1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride CAS No. 74572-58-0

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride

Cat. No.: B1626102
CAS No.: 74572-58-0
M. Wt: 195.6 g/mol
InChI Key: IDRHULKVTQXQRN-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO2. It belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical properties. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then chlorinated using thionyl chloride to yield the desired compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Amines and Alcohols: Act as nucleophiles in substitution reactions.

    Water or Aqueous Base: Used for hydrolysis reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions.

    1,3-Dihydro-1-oxo-2H-isoindole-2-carboxylic acid: Formed through hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-oxo-2H-isoindole-2-carboxylic acid
  • 1,3-Dihydro-1-oxo-2H-isoindole-2-propionyl chloride
  • 1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acid

Uniqueness

1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives.

Properties

IUPAC Name

3-oxo-1H-isoindole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(13)11-5-6-3-1-2-4-7(6)8(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRHULKVTQXQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513202
Record name 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-58-0
Record name 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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